Loprazolam - 61197-73-7

Loprazolam

Catalog Number: EVT-273699
CAS Number: 61197-73-7
Molecular Formula: C23H21ClN6O3
Molecular Weight: 464.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Loprazolam is an imidazobenzodiazepine.
Loprazolam is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance.
Loprazolam is an imidazobenzodiazepine with anxiolytic, anticonvulsant, hypnotic, sedative and skeletal muscle relaxant properties. It is indicated for the short-term treatment of insomnia including difficulty in falling asleep and/or frequent nocturnal awakenings. Loprazolam is recommended as a short-term therapy only, due to adverse events associated with the drug including dependence and withdrawal symptoms. It is a positive modulator of GABA-A receptor that enhances the inhibitory neurotransmission. It is not an FDA-approved drug.
Loprazolam (Triazulenone) marketed under the brand names Dormonoct, Havlane, Sonin, Somnovit, is a drug which is an imidazole benzodiazepine derivative. It possesses anxiolytic, anticonvulsant, sedative and skeletal muscle relaxant properties. It is available in 1 mg and 2 mg tablets. It is licensed and marketed for the short term treatment of moderately severe insomnia.

2-Amino-2'-chloro-5-nitrobenzophenone

Relevance: This compound is a key metabolite used in a specific and sensitive gas chromatographic method to measure Loprazolam concentrations in plasma. This method was crucial for determining pharmacokinetic parameters of Loprazolam in a study involving healthy volunteers []. The emergence of this metabolite showcases the metabolic pathway of Loprazolam within the body.

2-Amino-2'-fluorobenzophenone

Relevance: This compound serves as an internal standard in the gas chromatographic method employed to quantify Loprazolam plasma concentrations []. Its structural similarity to the Loprazolam metabolite allows for accurate and reliable measurement of the drug's presence in biological samples.

Flurazepam

Relevance: Flurazepam was used as a comparator drug in multiple studies investigating the hypnotic efficacy of Loprazolam. In several of these studies, Loprazolam demonstrated comparable hypnotic potency to Flurazepam, particularly at doses of 0.5 mg and 1.0 mg [, , ]. This suggests that Loprazolam could be a viable alternative to traditional long-acting hypnotics like Flurazepam.

Nitrazepam

Relevance: Nitrazepam served as an active comparator in numerous clinical trials assessing the hypnotic efficacy and side effect profile of Loprazolam. Results from these trials generally indicated that Loprazolam is at least as effective as Nitrazepam in improving sleep quality, with potentially fewer side effects like morning hangover [, , ].

Temazepam

Relevance: Temazepam was included as a comparator drug in clinical trials evaluating the hypnotic efficacy of Loprazolam. These trials generally concluded that Loprazolam offers similar hypnotic benefits to Temazepam, with potentially less daytime sedation and a more favorable side effect profile [, ].

Triazolam

Relevance: Triazolam was a key comparator in several studies investigating the effectiveness of Loprazolam in treating insomnia. Findings indicated that while both drugs effectively improve sleep, Loprazolam might offer advantages in terms of daytime anxiety and rebound insomnia upon discontinuation [, , , ].

Zopiclone

Relevance: Zopiclone was directly compared to Loprazolam in a study assessing their effects on psychomotor and physical performance. Results suggested that Zopiclone had less impact on psychomotor performance and induced a less pronounced hangover effect compared to Loprazolam [, ].

Zolpidem

Relevance: While not directly compared in the provided papers, Zolpidem is mentioned alongside Zopiclone as a potentially favorable alternative to Loprazolam in terms of residual daytime sedation []. Both Zolpidem and Zopiclone belong to the non-benzodiazepine class of hypnotics and are recognized for their relatively short duration of action.

ZK 93423

Relevance: This compound was instrumental in a study that investigated the pharmacological mechanisms behind hypothermia induced by benzodiazepines and beta-carbolines. It was observed that ZK 93423-induced hypothermia was blocked by the beta-carboline antagonist ZK 93426 and the benzodiazepine partial agonist Ro 17-1812, but not by the benzodiazepine antagonist flumazenil. Interestingly, Loprazolam-induced hypothermia was blocked by flumazenil but not by ZK 91296, suggesting potential differences in receptor subtype interactions between benzodiazepines and beta-carbolines [].

Loprazolam Piperazine N-oxide

Relevance: This metabolite is significant as it contributes to the overall pharmacological effects of Loprazolam [, ]. Studies have shown that it has a longer half-life than Loprazolam itself, especially in elderly individuals, which could be a contributing factor to the drug's extended duration of action [].

Overview

Loprazolam is a benzodiazepine derivative primarily used as a sedative and anxiolytic medication. It is known for its effectiveness in treating insomnia and anxiety disorders. The compound exhibits a high affinity for benzodiazepine receptors in the central nervous system, which contributes to its therapeutic effects.

Source

Loprazolam was first synthesized in the late 1970s and has since been utilized in various clinical settings. It is marketed under several brand names and is available in various formulations, including tablets and injectable forms.

Classification

Loprazolam belongs to the class of medications known as benzodiazepines, which are characterized by their chemical structure containing a benzene ring fused to a diazepine ring. This class of drugs is widely recognized for their sedative, anxiolytic, muscle relaxant, anticonvulsant, and amnesic properties.

Synthesis Analysis

Methods

The synthesis of loprazolam typically involves multiple steps that include the formation of key intermediates through various organic reactions. A common synthetic route includes:

  1. Formation of the Diazepine Ring: Starting materials such as 2-amino-5-chlorobenzophenone undergo cyclization reactions to form the core diazepine structure.
  2. Substitution Reactions: The introduction of substituents at specific positions on the benzodiazepine ring enhances the pharmacological properties of the compound.
  3. Refinement: The crude product undergoes purification processes such as crystallization or chromatography to obtain the final product with high purity.

Technical Details

The synthesis may involve techniques such as:

  • Continuous Flow Chemistry: This modern approach allows for more efficient synthesis by maintaining constant flow rates and reaction conditions, which can result in higher yields and reduced reaction times.
  • High Performance Liquid Chromatography: This technique is often used for analyzing the purity of loprazolam during synthesis, ensuring that impurities are minimized.
Molecular Structure Analysis

Structure

Loprazolam has a complex molecular structure characterized by its benzodiazepine framework. Its chemical formula is C15_{15}H14_{14}ClN3_3O, indicating it contains:

  • A benzene ring
  • A diazepine ring
  • A chlorine atom
  • An oxo group

Data

The molecular weight of loprazolam is approximately 285.74 g/mol. The compound's melting point typically ranges between 140°C to 145°C, indicating its stability under normal conditions.

Chemical Reactions Analysis

Loprazolam can undergo various chemical reactions typical of benzodiazepines:

  1. Hydrolysis: In aqueous environments, loprazolam can hydrolyze to form its corresponding carboxylic acid derivatives.
  2. Oxidation: The presence of certain functional groups allows for oxidation reactions that can modify its pharmacological activity.
  3. Dealkylation: This reaction can lead to the formation of active metabolites that may exhibit different therapeutic effects compared to the parent compound.

Technical Details

The reactivity of loprazolam can be influenced by factors such as pH, temperature, and solvent choice during chemical reactions.

Mechanism of Action

Loprazolam exerts its effects primarily through modulation of gamma-aminobutyric acid type A (GABA-A) receptors in the central nervous system:

Data

Studies have shown that loprazolam increases the frequency of GABA-A receptor opening events, thereby amplifying GABA's inhibitory action on neurotransmission.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Loprazolam is typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents like ethanol and methanol but has limited solubility in water.

Chemical Properties

  • Stability: Loprazolam is stable under recommended storage conditions but may degrade when exposed to light or moisture.
  • pH Sensitivity: The compound's stability can be affected by pH levels; it is generally more stable in neutral to slightly acidic environments.
Applications

Loprazolam is primarily used in clinical settings for:

  • Insomnia Treatment: It helps patients achieve better sleep quality by reducing sleep latency.
  • Anxiety Disorders: Loprazolam alleviates symptoms associated with anxiety through its anxiolytic properties.
  • Preoperative Sedation: It may be administered before surgical procedures to induce sedation and reduce anxiety levels.
Introduction to Loprazolam: Historical Context and Development Rationale

Loprazolam stands as a distinctive entity within the benzodiazepine class, synthesized to address critical limitations of earlier hypnotic agents while retaining therapeutic efficacy. Patented in 1975 and introduced clinically in 1983, its development occurred during a period of intensive pharmacological refinement of psychotropic agents [1] [4]. The late 20th century witnessed growing recognition of the public health burden of insomnia, coupled with concerns about dependence risks and residual sedation associated with first-generation benzodiazepines like diazepam. Loprazolam emerged from systematic efforts to engineer molecules with optimized receptor interaction profiles and pharmacokinetic properties, specifically targeting sleep maintenance insomnia without next-day impairment [1] [7].

Pharmacological Classification and Therapeutic Class Positioning

Loprazolam (C~23~H~21~ClN~6~O~3~, molecular mass 464.91 g/mol) is classified pharmacologically as a benzodiazepine receptor agonist with preferential hypnotic activity [8] [10]. It belongs to the ATC code N05CD11 (benzodiazepine derivatives) under the broader category of hypnotics and sedatives [4] [8]. Within the benzodiazepine structural taxonomy, it is categorized as an imidazobenzodiazepine derivative due to its fused triazole ring system—a key modification distinguishing it from earlier simple benzodiazepines [1] [10].

Therapeutic positioning analysis reveals loprazolam occupies a strategic niche among GABAergic hypnotics:

  • Intermediate elimination half-life (6-12 hours in adults), bridging the gap between ultra-short acting triazolam (1-5 hours) and long-acting flurazepam (>100 hours) [1] [4]
  • High selectivity for sleep maintenance rather than sleep onset, attributable to its delayed T~max~ (3-5 hours) yet rapid CNS penetration [4] [7]
  • Reduced receptor promiscuity compared to classical benzodiazepines, with preferential activity at α-subunit-containing GABA~A~ receptors mediating hypnotic effects [8] [9]

Table 1: Pharmacokinetic Positioning of Loprazolam Among Representative Benzodiazepine Hypnotics

CompoundElimination Half-Life (hrs)T~max~ (hrs)Primary Therapeutic Use
Triazolam1.5-5.10.7-1.3Sleep onset insomnia
Loprazolam6-123.5-5.0Sleep maintenance
Temazepam8-201.2-2.4Mixed insomnia types
Diazepam36-1000.5-2.0Anxiety/muscle relaxation
Flurazepam100-2001.0-1.5Severe chronic insomnia

Evolutionary Trajectory of Benzodiazepine Derivatives Leading to Loprazolam

The structural evolution culminating in loprazolam reflects iterative pharmacophore optimization spanning two decades of benzodiazepine research:

  • First-generation scaffolds (1960s): Characterized by simple benzene-diazepine fusion (e.g., chlordiazepoxide, diazepam) with broad-spectrum activity but prolonged effects [3].
  • Halogenation strategies (early 1970s): Introduction of electronegative substituents at C~7~ to enhance potency (e.g., flurazepam's fluorine atom) [3] [10].
  • Heterocyclic fusion innovations: Strategic incorporation of:
  • Triazole rings (alprazolam)
  • Imidazole rings (loprazolam's core innovation)These modifications altered metabolic stability and receptor binding kinetics [3] [10].

Loprazolam specifically integrates three transformative structural elements:

  • C7 Nitro group (-NO~2~): Imparts potent hypnotic activity and reduced daytime carryover versus chloro-substituted analogs [3] [10]
  • Imidazo[1,2-a] fusion: Creates a planar, electron-rich system enhancing affinity for benzodiazepine binding sites [4] [10]
  • N~4~-Methylpiperazinylmethylene side chain: Optimizes solubility and modulates distribution kinetics [8] [10]

Table 2: Structural Evolution from Classical Benzodiazepines to Loprazolam

Structural FeatureDiazepam (1963)Flunitrazepam (1972)Loprazolam (1975)Functional Significance
C7 SubstituentClNO~2~NO~2~Enhanced hypnotic potency
Ring FusionNoneNoneImidazo-triazoleIncreased receptor affinity
N1 Side ChainCH~3~CH~3~N-methylpiperazineMetabolic stabilization
Lipophilicity (logP)2.822.252.68Balanced brain penetration

Key Drivers for Loprazolam Synthesis: Unmet Clinical Needs and Molecular Optimization

Loprazolam's development addressed three critical therapeutic challenges through deliberate molecular design:

Mitigation of Active Metabolite Accumulation

Earlier benzodiazepines like diazepam produce long-lived active metabolites (e.g., desmethyldiazepam, half-life >100 hrs) causing drug accumulation, particularly problematic in elderly patients. Loprazolam's metabolic pathway involves:

  • Primary metabolite: Piperazine N-oxide (significantly less potent)
  • Hepatic glucuronidation → renal excretion
  • No pharmacologically active metabolites identified, minimizing accumulation risk [4] [7]

Properties

CAS Number

61197-73-7

Product Name

Loprazolam

IUPAC Name

(2Z)-6-(2-chlorophenyl)-2-[(4-methylpiperazin-1-yl)methylidene]-8-nitro-4H-imidazo[1,2-a][1,4]benzodiazepin-1-one

Molecular Formula

C23H21ClN6O3

Molecular Weight

464.9 g/mol

InChI

InChI=1S/C23H21ClN6O3/c1-27-8-10-28(11-9-27)14-19-23(31)29-20-7-6-15(30(32)33)12-17(20)22(25-13-21(29)26-19)16-4-2-3-5-18(16)24/h2-7,12,14H,8-11,13H2,1H3/b19-14-

InChI Key

UTEFBSAVJNEPTR-RGEXLXHISA-N

SMILES

CN1CCN(CC1)C=C2C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl

Solubility

Soluble in DMSO

Synonyms

8-nitro-6-(o-chlorophenyl)-1,2-dihydro-2-(N-methylpiperazin-1-yl)methylene-1H,4H-imidazo (1,2-a)(1,4)benzodiazepin-1-one methanesulfonate
HR 158
HR 458
loprazolam
RU 31158
triazulenone
triazulenone mesylate
triazulenone, (Z)-isome

Canonical SMILES

CN1CCN(CC1)C=C2C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl

Isomeric SMILES

CN1CCN(CC1)/C=C\2/C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.